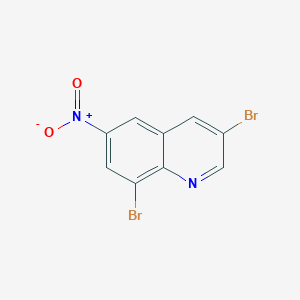

3,8-Dibromo-6-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dibromo-6-nitroquinoline is a chemical compound with the molecular formula C9H4Br2N2O2 and a molecular weight of 331.95 . It is also known by its IUPAC name, 3,8-dibromo-6-nitroquinoline .

Synthesis Analysis

The synthesis of 3,8-Dibromo-6-nitroquinoline can be achieved through direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid . Another method involves the halogenation of the corresponding 6-halo-8-nitroquinoline prepared via a Skraup reaction .Molecular Structure Analysis

The molecular structure of 3,8-Dibromo-6-nitroquinoline is represented by the SMILES notation: C1=C2C=C(C=NC2=C(C=C1N+[O-])Br)Br . This notation provides a way to describe the structure of chemical species using short ASCII strings.Scientific Research Applications

Application Summary

3,8-Dibromo-6-nitroquinoline

exhibits promising anticancer properties. Researchers have found that the compound effectively inhibits the growth of cancer cells, particularly against cell lines such as HeLa, HT29, and C6. The half-maximal inhibitory concentration (IC50) ranges from 3.7 to 16.3 µM .

Antioxidant Potential

The compound also demonstrates antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases3,8-Dibromo-6-nitroquinoline may contribute to antioxidant-based therapies .

Anti-Inflammatory Effects

Inflammation is associated with various health conditions. Preliminary studies suggest that 3,8-Dibromo-6-nitroquinoline possesses anti-inflammatory properties, making it a potential candidate for managing inflammatory disorders .

Anti-SARS-CoV-2 Activity

Given the global impact of COVID-19, researchers have explored compounds with potential antiviral activity3,8-Dibromo-6-nitroquinoline has been investigated for its ability to inhibit SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Tuberculosis remains a major health concern worldwide. Some studies indicate that 3,8-Dibromo-6-nitroquinoline exhibits antitubercular effects, making it relevant in the fight against this infectious disease .

Other Pharmacological Activities

Beyond the mentioned applications, 3,8-Dibromo-6-nitroquinoline may have additional pharmacological activities, including antimicrobial, anticonvulsant, cardiovascular, and anti-plasmodial effects .

Experimental Procedures

The synthesis of 3,8-Dibromo-6-nitroquinoline involves specific chemical reactions. Researchers employ classical methods, multicomponent one-pot reactions, and solvent-free conditions. Detailed experimental procedures include reaction conditions, reagents, and purification steps .

Results and Quantitative Data

Quantitative data from biological assays, such as IC50 values for anticancer activity, provide insights into the compound’s efficacy. Researchers analyze the results statistically to validate its potential applications .

properties

IUPAC Name |

3,8-dibromo-6-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXEFNOGMMLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-6-nitroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)